molecular formula C19H28N4O3 B10940717 N-[1-(1-Adamantyl)butyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

N-[1-(1-Adamantyl)butyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10940717
M. Wt: 360.5 g/mol
InChI Key: NKQQRWNLJHATSI-UHFFFAOYSA-N
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Description

N-[1-(1-Adamantyl)butyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound featuring an adamantyl group, a butyl chain, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Adamantyl)butyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of 1-adamantylamine with a butyl halide to form the corresponding N-butyl-1-adamantylamine. This intermediate is then reacted with 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Adamantyl)butyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The adamantyl group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

N-[1-(1-Adamantyl)butyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific catalytic activities.

Mechanism of Action

The mechanism of action of N-[1-(1-Adamantyl)butyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the compound’s binding to enzymes or receptors. The nitro group can participate in redox reactions, potentially affecting cellular processes. The pyrazole ring can interact with various biological molecules, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantyl derivatives, such as:

    1-Adamantylamine: A simpler adamantyl compound with potential bioactivity.

    1-Adamantylphosphine: Used in catalysis and materials science.

    1-Adamantylidene derivatives: Explored for their unique structural and electronic properties.

Uniqueness

N-[1-(1-Adamantyl)butyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is unique due to the combination of its adamantyl group, butyl chain, nitro group, and pyrazole ring. This combination imparts specific steric and electronic properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H28N4O3

Molecular Weight

360.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)butyl]-1-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C19H28N4O3/c1-3-4-16(19-8-12-5-13(9-19)7-14(6-12)10-19)20-18(24)17-15(23(25)26)11-22(2)21-17/h11-14,16H,3-10H2,1-2H3,(H,20,24)

InChI Key

NKQQRWNLJHATSI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=NN(C=C4[N+](=O)[O-])C

Origin of Product

United States

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